4-tert-Butylcyclohexanethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

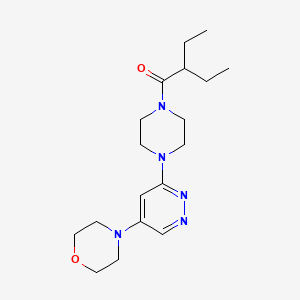

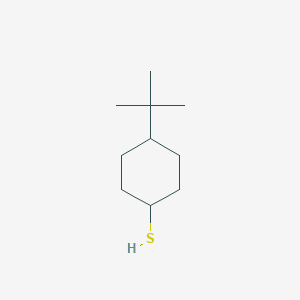

4-tert-Butylcyclohexanethiol is an organic compound with the chemical formula C10H20S. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in the field of scientific research due to its unique properties and potential applications.

科学的研究の応用

Application in Organic Chemistry

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

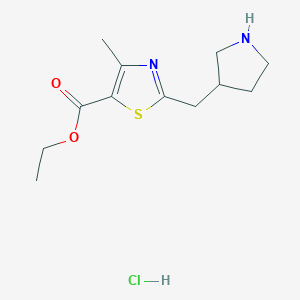

4-tert-butylcyclohexane-1-thiol is used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds are structurally novel and have potential medicinal applications .

Methods of Application

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Results or Outcomes

The newly synthesized compounds are likely to be biologically active and could be used for development of lead compounds .

Application in Biological Stereoselective Reduction

Field

This application falls under the field of Biochemistry .

Summary of the Application

4-tert-butylcyclohexane-1-thiol is used in the biological stereoselective reduction of 4-tert-butylcyclohexanone .

Methods of Application

The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts .

Results or Outcomes

The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols .

Application in Thermochemistry

Field

This application falls under the field of Thermochemistry .

Summary of the Application

4-tert-butylcyclohexane-1-thiol is used in thermochemical studies to understand the energy changes that occur during chemical reactions .

Methods of Application

The compound’s thermochemical properties such as heat capacity, enthalpy, and entropy can be measured using calorimetry .

Results or Outcomes

The data obtained from these studies can be used to predict the feasibility of reactions and to optimize industrial processes .

Application in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

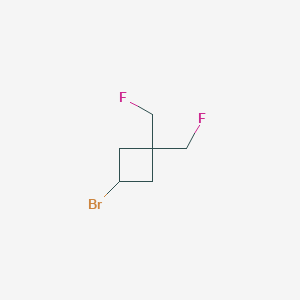

4-tert-butylcyclohexane-1-thiol is used in the synthesis of other organic compounds . One such example is the elimination of 1-bromo-tert-butylcyclohexane .

Methods of Application

The elimination of 1-bromo-tert-butylcyclohexane is a prototypical example of how important the anti periplanar relationship is for E2 .

Results or Outcomes

The elimination of 1-bromo-tert-butylcyclohexane results in the formation of new organic compounds .

Application in Gas Phase Kinetics

Field

This application falls under the field of Gas Phase Kinetics .

Summary of the Application

4-tert-butylcyclohexane-1-thiol is used in gas phase kinetics studies to understand the behavior of gas molecules during chemical reactions .

Methods of Application

The compound’s behavior in the gas phase can be studied using techniques such as mass spectrometry and gas chromatography .

Results or Outcomes

The data obtained from these studies can be used to predict the behavior of the compound in various gas phase reactions .

Application in Organic Reduction Reactions

Field

This application falls under the field of Organic Reduction Reactions .

Summary of the Application

4-tert-butylcyclohexane-1-thiol is used in the reduction of a ketone to a secondary hydroxyl .

Methods of Application

The reduction of a ketone to a secondary hydroxyl is carried out using metal hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH) .

Results or Outcomes

The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .

特性

IUPAC Name |

4-tert-butylcyclohexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREUVQQJZCFPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylcyclohexanethiol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)